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molecular formula C12H10O3S B8704622 2-[Hydroxy(4-methoxyphenyl)methylidene]thiophen-3(2H)-one CAS No. 647833-71-4

2-[Hydroxy(4-methoxyphenyl)methylidene]thiophen-3(2H)-one

Cat. No. B8704622
M. Wt: 234.27 g/mol
InChI Key: SQDGXUZQIIYYSD-UHFFFAOYSA-N
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Patent
US07666848B2

Procedure details

993 mg of (4-methoxy-phenyl)-(3-methoxy-thiophen-2-yl)-methanone were dissolved in 20 ml of dry dichloromethane, and 7 ml of boron tribromide/dimethyl sulfide complex were added. The mixture was stirred at room temp. until the reaction was complete (TLC check). It was then poured into water and extracted several times with dichloromethane. The organic phase was dried and concentrated, and the residue was purified by column chromatography (SiO2, ethyl acetate/n-heptane=1:4). The product with the molecular weight of 234.3 (C12H10O3S), MS (Cl): 235 (M+H+) was obtained.
Quantity
993 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[S:12][CH:13]=[CH:14][C:15]=2[O:16]C)=[O:10])=[CH:5][CH:4]=1.O>ClCCl>[OH:16][C:15]1[CH:14]=[CH:13][S:12][C:11]=1[C:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:10]

Inputs

Step One
Name
Quantity
993 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C=1SC=CC1OC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at room temp. until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
7 ml of boron tribromide/dimethyl sulfide complex were added
EXTRACTION
Type
EXTRACTION
Details
extracted several times with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (SiO2, ethyl acetate/n-heptane=1:4)
CUSTOM
Type
CUSTOM
Details
The product with the molecular weight of 234.3 (C12H10O3S), MS (Cl): 235 (M+H+) was obtained

Outcomes

Product
Name
Type
Smiles
OC1=C(SC=C1)C(=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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